molecular formula C11H14N2 B14705758 Pyrazole, 4,5-dihydro-1,3-dimethyl-5-phenyl-

Pyrazole, 4,5-dihydro-1,3-dimethyl-5-phenyl-

Cat. No.: B14705758
M. Wt: 174.24 g/mol
InChI Key: PPHPMOSSIKZANY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-phenyl-4,5-dihydropyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms, which contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-phenyl-4,5-dihydropyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated ketones. The reaction typically requires a base catalyst and is carried out under reflux conditions . Another method involves the reaction of phenylhydrazine with acetylacetone, followed by cyclization .

Industrial Production Methods

Industrial production of 1,3-dimethyl-5-phenyl-4,5-dihydropyrazole often employs continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-phenyl-4,5-dihydropyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-5-phenyl-4,5-dihydropyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: It is investigated for its potential as an anti-inflammatory and analgesic agent.

    Industry: The compound is used in the synthesis of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-phenyl-4,5-dihydropyrazole involves its interaction with various molecular targets. The compound can inhibit enzymes, such as monoamine oxidase, by binding to their active sites. This inhibition can lead to altered neurotransmitter levels, which may explain its potential antidepressant and anxiolytic effects . Additionally, the compound’s ability to intercalate into DNA strands contributes to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-phenyl-4,5-dihydropyrazole is unique due to its specific substitution pattern and the presence of the dihydro functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2,5-dimethyl-3-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C11H14N2/c1-9-8-11(13(2)12-9)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3

InChI Key

PPHPMOSSIKZANY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)C2=CC=CC=C2)C

Origin of Product

United States

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